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Compound of Interest |

Compound Name: 4-Fluoro-3-isopropylaniline
CAS No.: 710351-86-3
Cat. No.: B1439345
. J

4-Fluoro-3-isopropylaniline is a substituted aniline derivative that has garnered significant
interest as a versatile intermediate in the synthesis of complex organic molecules. Its utility is
particularly pronounced in the fields of agrochemicals and pharmaceuticals, where the strategic
incorporation of fluorine and lipophilic isopropyl groups can profoundly influence a molecule's
biological activity, metabolic stability, and pharmacokinetic profile.[1][2][3] This guide provides a
comprehensive overview of the chemical reactivity and stability of 4-Fluoro-3-
isopropylaniline, offering field-proven insights for researchers, scientists, and drug
development professionals aiming to leverage its unique properties.

The core structure features an aniline backbone, substituted with a fluorine atom and an
isopropyl group. This combination of an electron-withdrawing fluorine atom and an electron-
donating, sterically bulky isopropyl group, ortho to the amine, creates a unique electronic and
steric environment that dictates its reactivity and stability.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in
synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.
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Property Value Source
Molecular Formula CoH12FN [415]
Molecular Weight 153.20 g/mol [41[5]
Appearance Colorless to light brown liquid [61[7]
Boiling Point 214 °C at 760 mmHg [51[7]
Density 1.045 g/cm3 [7]
Flash Point 83 °C [7]

pKa (Conjugate Acid) 5.91 + 0.32 (Predicted) [7]
LogP 2.3 (at 23°C and pH 5.59) [7]

CAS Number 70441-63-3 [4]

Synthesis and Manufacturing

The most prevalent laboratory and industrial synthesis of 4-Fluoro-3-isopropylaniline involves
the reductive amination of 4-fluoroaniline with acetone. This method is efficient and utilizes
readily available starting materials. An alternative approach begins with 4-fluoronitrobenzene,
reacting it with a compound to introduce the isopropyl group, followed by reduction of the nitro

group.[8]

Experimental Protocol: Reductive Amination Synthesis

This protocol details the synthesis of 4-Fluoro-3-isopropylaniline from 4-fluoroaniline and
acetone, a common and scalable method.[1][7][9]

Step 1: Imine Formation

e To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and an
ice bath, add 4-fluoroaniline (22.2 g, 0.2 mol) and glacial acetic acid (120 mL).

o Stir the mixture until the aniline is fully dissolved.

e Cool the solution to approximately 10°C.
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e Slowly add acetone (17.6 mL, 0.24 mol) to the reaction mixture. The formation of the
corresponding imine is typically rapid.

Step 2: Reduction

» While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in
small portions (batches). Causality Note: Portion-wise addition is critical to control the
exothermic reaction and prevent temperature spikes that could lead to side products.

o After the final addition, allow the reaction mixture to stir at 20°C for 30-60 minutes to ensure
the reduction is complete.

Step 3: Work-up and Isolation
e Pour the reaction mixture into 500 mL of ice water.

o Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium
hydroxide (approx. 120 mL), ensuring the temperature is kept below 25°C.

o Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100
mL).

o Combine the organic layers, wash with a saturated sodium chloride solution, and dry over
anhydrous magnesium sulfate.

Step 4: Purification
o Evaporate the solvent under reduced pressure to yield the crude product as a clarified liquid.

» Purify the crude product by vacuum distillation. Collect the fraction with a boiling point of
40°C at 0.5 mmHg to obtain the final product (typical yield: ~71%).[1][7]

Synthesis Workflow Diagram
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Reactants & Reagents
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Caption: Reductive amination workflow for 4-Fluoro-3-isopropylaniline.

Reactivity Profile: A Tale of Three Functional Groups

The reactivity of 4-Fluoro-3-isopropylaniline is governed by the interplay between the
nucleophilic amino group and the electronic effects of the fluoro and isopropyl substituents on

the aromatic ring.

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1439345?utm_src=pdf-body-img
https://www.benchchem.com/product/b1439345?utm_src=pdf-body
https://www.benchchem.com/product/b1439345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Amino Group (-NHz2): As a primary aromatic amine, this group is a potent activating, ortho-,
para-director for electrophilic aromatic substitution. It is also nucleophilic and readily
undergoes reactions such as acylation, alkylation, and diazotization.

e Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-
withdrawing inductive effect (-1). However, it also has a lone pair that can participate in
resonance, leading to a weak electron-donating mesomeric effect (+M). Overall, it is
deactivating but ortho-, para-directing. The presence of fluorine can also enhance the
metabolic stability of drug candidates by blocking potential sites of oxidation.[3]

 Isopropyl Group (-CH(CHs)2): This alkyl group is electron-donating through an inductive
effect (+I) and hyperconjugation. It is activating and ortho-, para-directing. Its steric bulk can
influence the regioselectivity of reactions by hindering access to the adjacent ortho position
(position 2).

Key Reactions and Methodologies

1. Diazotization: Gateway to Further Functionalization

The conversion of the primary amino group to a diazonium salt is one of the most powerful
transformations in aromatic chemistry.[10] The resulting diazonium salt is a versatile
intermediate that can be substituted by a wide range of nucleophiles in reactions like the
Sandmeyer and Schiemann reactions.
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1. Nitrous Acid Formation
NaNO:2 + 2HCI - HONO + NaCl + H20

'

2. Formation of Nitrosonium lon
HONO + H* & H20"-NO - H20 + NO*

'

3. Nucleophilic Attack
Ar-NH: attacks NO* electrophile

'

4. Proton Transfer & Tautomerization
Leads to a diazohydroxide

y

5. Formation of Diazonium Salt
Protonation and loss of H20

Click to download full resolution via product page
Caption: Stepwise mechanism for the formation of an aryl diazonium salt.

o Step 1: Amine Dissolution: Dissolve 4-Fluoro-3-isopropylaniline (1 equivalent) in a suitable
aqueous acid (e.g., 3M HCI) with cooling in an ice-salt bath to 0-5°C. Causality Note: Low
temperatures are crucial to prevent the unstable diazonium salt from decomposing.[11]

o Step 2: Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
Add this solution dropwise to the stirred aniline solution, keeping the temperature strictly
below 5°C.

e Step 3: Reaction Monitoring: The reaction is typically rapid. The resulting cold solution of the
diazonium salt can be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

2. Amide Bond Formation
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The reaction of the amine with a carboxylic acid or an activated derivative (like an acyl chloride
or acid anhydride) to form an amide bond is fundamental in drug development.[12]

o Step 1: Setup: Dissolve 4-Fluoro-3-isopropylaniline (1 equivalent) and a non-nucleophilic
base like triethylamine or pyridine (1.2 equivalents) in an aprotic solvent (e.g.,
dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the mixture to
0°C.

o Step 2: Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents), dissolved in
the same solvent, dropwise to the cooled amine solution.

o Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours,
monitoring by TLC or LC-MS until the starting amine is consumed.

o Step 4: Work-up: Quench the reaction with water. Separate the organic layer, wash
sequentially with dilute HCI, saturated sodium bicarbonate solution, and brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure
to yield the crude amide, which can be purified by recrystallization or column
chromatography.

Stability and Storage

The stability of 4-Fluoro-3-isopropylaniline is a critical consideration for its handling, storage,
and use in multi-step syntheses.
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Condition Stability Profile & Remarks

Like many anilines, it is susceptible to air
oxidation, which can lead to discoloration (from
colorless/pale yellow to brown). The electron-

Oxidation donating isopropyl group can increase the
electron density on the ring, potentially making it
more prone to oxidation compared to 4-
fluoroaniline.[13][14]

The compound has a relatively high boiling point
(214°C) and flash point (83°C), indicating
moderate thermal stability.[7] However,

Thermal )
prolonged exposure to high temperatures,
especially in the presence of oxygen, should be

avoided.

As a base (pKa of conjugate acid ~5.91), it will

form a salt in acidic conditions.[7] It is generally
pH Effects stable under moderately basic conditions but

can be sensitive to strong acids, especially at

elevated temperatures.

Liaht Sensitivit Aromatic amines can be sensitive to light, which
ig ensitivity o _
can catalyze oxidative degradation.

Recommended Storage

For long-term stability, 4-Fluoro-3-isopropylaniline should be stored under an inert
atmosphere (nitrogen or argon) in a tightly sealed, amber glass container at 2-8 °C.[7] This
minimizes exposure to air, moisture, and light, preserving its purity and preventing degradation.

Conclusion

4-Fluoro-3-isopropylaniline is a valuable and strategically designed building block. Its
reactivity is dominated by the versatile amino group, modulated by the electronic and steric
influences of the fluoro and isopropyl substituents. A thorough understanding of its synthesis,
key transformations like diazotization and amide coupling, and stability profile is essential for its
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effective application. By following validated protocols and adhering to proper storage
conditions, researchers can reliably utilize this compound to construct complex molecular
architectures for applications ranging from crop protection to human medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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